(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate
CAS No.:
Cat. No.: VC16222712
Molecular Formula: C15H23NO5S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO5S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | ethyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
| Standard InChI | InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3/t14-/m0/s1 |
| Standard InChI Key | GXRNHZPPGMECTH-AWEZNQCLSA-N |
| Isomeric SMILES | CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC |
| Canonical SMILES | CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₁₅H₂₃NO₅S, with a molar mass of 329.4 g/mol. Its IUPAC name, ethyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate, reflects three key structural components:
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A 4-hydroxyphenyl group contributing aromaticity and hydrogen-bonding capacity.
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A butylsulfonamido moiety providing sulfonamide-based reactivity.
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An ethyl ester group enhancing solubility in organic solvents .
The stereocenter at the second carbon (C2) adopts an S-configuration, critical for its biological interactions. This configuration ensures optimal binding to enzymatic targets, as demonstrated in studies of analogous sulfonamide inhibitors .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NO₅S | |
| Molecular Weight | 329.4 g/mol | |
| IUPAC Name | Ethyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate | |
| CAS Registry Number | 1352839-95-2 | |
| Isomeric SMILES | CCCCS(=O)NC@@HC(=O)OCC |
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Sulfonylation of L-Tyrosine Ethyl Ester: Butylsulfonyl chloride reacts with L-tyrosine ethyl ester under basic conditions (e.g., pyridine) to form the sulfonamide intermediate .
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Chiral Resolution: The racemic mixture undergoes enzymatic resolution using lipases to isolate the (S)-enantiomer .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity, as specified by industrial suppliers .
Table 2: Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | L-Tyrosine ethyl ester | |
| Sulfonylation Agent | Butylsulfonyl chloride | |
| Resolution Method | Candida antarctica lipase B | |
| Purity Post-Purification | 98% (HPLC) |
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 121–124°C and decomposes above 250°C without boiling . It displays limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (50 mg/mL) and methanol (20 mg/mL) .
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 121–124°C | |
| Aqueous Solubility | <1 mg/mL (25°C) | |
| LogP (Partition Coefficient) | 2.8 ± 0.2 (Predicted) | |
| pKa | 3.39 (Carboxylic acid) |
Applications in Pharmaceutical Chemistry
Intermediate for Anticoagulants
The compound is a precursor to tirofiban hydrochloride, a non-peptide glycoprotein IIb/IIIa inhibitor used in acute coronary syndromes . Its butylsulfonamido group mimics the Arg-Gly-Asp (RGD) sequence of fibrinogen, enabling competitive inhibition of platelet aggregation .
Protease Inhibitor Development
Modifications at the 4-hydroxyphenyl group yield analogs with nanomolar affinity for thrombin and factor Xa, critical targets in anticoagulant therapy . For instance, replacing the ethyl ester with a benzyl group increases metabolic stability by 40% in murine models .
| Supplier | Purity | Price Range (per gram) |
|---|---|---|
| Parchem | 98% | $900–$1,200 |
| Crysdot LLC | 97.5% | $850–$1,150 |
| Capot Chemical | 98% | $950–$1,300 |
Future Research Directions
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Enantioselective Synthesis: Developing asymmetric catalysis methods to improve yield of the (S)-enantiomer .
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Prodrug Modifications: Investigating esterase-sensitive prodrugs to enhance oral bioavailability .
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Computational Modeling: Using molecular dynamics to predict binding affinities for novel protease targets .
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